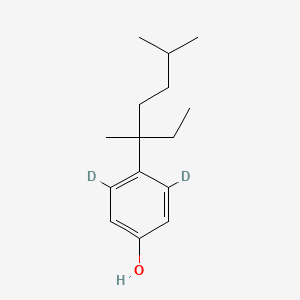

4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUSMSXKMBLFS-QFIQSOQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746773 | |

| Record name | 4-(3,6-Dimethylheptan-3-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-19-3 | |

| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phen-3,5-d2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173020-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,6-Dimethylheptan-3-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 4 3,6 Dimethyl 3 Heptyl Phenol 3,5 D2

Regioselective Deuteration Techniques for Phenolic Scaffolds

The primary challenge in synthesizing 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 lies in the regioselective introduction of deuterium (B1214612) at the positions ortho to the hydroxyl group. The electron-donating nature of the hydroxyl group strongly activates the ortho and para positions for electrophilic substitution, a principle that underpins most deuteration strategies. stackexchange.com

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic Hydrogen-Deuterium (H-D) exchange represents the most direct and atom-economical approach to deuterating phenolic rings. These methods typically involve treating the non-deuterated phenol (B47542) precursor with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a catalyst. The choice of catalyst is crucial for achieving high efficiency and regioselectivity.

Several catalytic systems have been developed for this purpose:

Acid Catalysis : Solid acid catalysts like Amberlyst-15 have been successfully used to deuterate a variety of phenols. researchgate.net The reaction involves heating the phenolic compound with the catalyst in D₂O, which facilitates electrophilic aromatic substitution where D⁺ acts as the electrophile. researchgate.net Similarly, mild acid-catalyzed deuterium (MACD) labeling can be optimized to maximize H/D exchange on aromatic protons. nih.gov

Base Catalysis : An operationally simple method uses sodium hydroxide (B78521) (NaOH) as a catalyst with D₂O. This technique demonstrates high regioselectivity for the ortho and/or para positions and achieves a high degree of deuterium incorporation across a range of phenolic substrates. researchgate.net

Transition Metal Catalysis : Palladium on carbon (Pd/C) is a well-established hydrogenation catalyst that can also facilitate H-D exchange. nih.gov Systems using Pd/C with D₂O, sometimes in the presence of H₂ or an in-situ D₂ generation system (e.g., from aluminum and D₂O), can achieve selective deuteration. nih.gov Ruthenium complexes, such as Ru₃(CO)₁₂, have also been employed to efficiently deuterate N-alkyl-substituted anilines at the ortho and para positions, a principle that can be extended to phenols. researchgate.net

The general mechanism for these exchanges on phenols involves the activation of the aromatic ring by the hydroxyl group, making the protons at the ortho and para positions susceptible to replacement by deuterons from the D₂O solvent. stackexchange.comresearchgate.net For 4-(3,6-Dimethyl-3-heptyl)phenol, the para position is already substituted, directing the deuteration exclusively to the two equivalent ortho positions (C3 and C5).

Interactive Table 1: Catalytic Systems for Phenol Deuteration Below is a summary of various catalytic systems used for the regioselective deuteration of phenolic compounds.

| Catalyst System | Deuterium Source | Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Amberlyst-15 | D₂O | Ortho/Para | Heterogeneous catalyst, easy to remove. | researchgate.net |

| NaOH | D₂O | Ortho/Para | Operationally simple, high functional-group tolerance. | researchgate.net |

| Pd/C - Al | D₂O | Benzylic, Aromatic | In-situ D₂ generation, environmentally benign. | nih.gov |

| Ru₃(CO)₁₂ | D₂O | Ortho/Para | High efficiency for anilines, applicable to phenols. | researchgate.net |

| PF₆⁻ / HFIP-d₁ | D₂O | Ortho/Para | Mild, ambient conditions, high yields. | researchgate.net |

Directed Synthetic Routes for De Novo Deuterium Introduction

An alternative to direct H-D exchange is a multi-step, directed synthesis where deuterium is incorporated with absolute regiochemical control. A common and powerful strategy involves the use of organometallic intermediates.

One such method is the Grignard quench . organicchemistrytutor.comyoutube.com This approach would involve the following conceptual steps:

Halogenation : The precursor, 4-(3,6-Dimethyl-3-heptyl)phenol, is first protected (e.g., as a methoxy (B1213986) ether) and then regioselectively brominated at the 3 and 5 positions.

Grignard Formation : The resulting dibrominated compound is treated with magnesium metal to form a di-Grignard reagent.

Deuterium Quench : This organometallic intermediate is then quenched with a deuterium source, such as D₂O, which protonates (or rather, "deuterates") the carbon-magnesium bond, introducing deuterium atoms precisely where the bromine atoms were located. organicchemistrytutor.comyoutube.com

Deprotection : The protecting group is removed to yield the final product.

This de novo approach, while longer, offers unambiguous placement of the deuterium labels, avoiding the potential for incomplete exchange or scrambling that can sometimes occur in catalytic H-D exchange reactions.

Synthesis of Deuterated Alkylphenol Precursors

The synthesis of the target molecule can proceed through two general pathways: (A) synthesis of the non-deuterated alkylphenol followed by deuteration, or (B) synthesis using a deuterated phenol precursor which is then alkylated.

Pathway A : The synthesis of the non-deuterated precursor, 4-(3,6-dimethyl-3-heptyl)phenol, is typically achieved via a Friedel-Crafts alkylation reaction. This involves reacting phenol with a suitable alkylating agent, such as 3,6-dimethyl-3-heptanol (B126133) or 3-chloro-3,6-dimethylheptane, in the presence of a Lewis acid or strong Brønsted acid catalyst. The alkyl group is directed to the para position due to steric hindrance at the ortho positions. This precursor is then subjected to one of the regioselective deuteration techniques described in section 2.1.

Pathway B : This route begins with a readily available deuterated phenol, such as phenol-d6 (B82959) or 4-bromophenol-2,3,5,6-d4. isotope.com The deuterated phenol can then be alkylated. For example, the deuterated phenol could be reacted with the appropriate alkylating agent under Friedel-Crafts conditions. A key consideration is the stability of the deuterium labels under the reaction conditions; strong acidic conditions could potentially lead to some H-D back-exchange.

A plausible synthesis for the required 3,6-dimethyl-3-heptyl sidechain involves Grignard chemistry. For instance, reacting propyl magnesium bromide with 4-methyl-2-pentanone (B128772) would yield 3,6-dimethyl-3-heptanol, a suitable precursor for the Friedel-Crafts alkylation step.

Optimization of Deuterium Labeling Efficiency and Isotopic Purity

Achieving high isotopic purity (typically >98%) is critical for the utility of deuterated standards. isotope.com Optimization involves adjusting reaction parameters and careful purification, while isotopic purity is confirmed using specialized analytical techniques.

Optimization Strategies :

Reaction Conditions : Factors such as temperature, reaction time, and catalyst loading are fine-tuned to maximize deuterium incorporation while minimizing side reactions. For catalytic H-D exchange, multiple reaction cycles may be employed to drive the equilibrium towards higher deuteration levels. researchgate.net

Deuterium Source : Using a high-purity D₂O source and ensuring an anhydrous environment (where applicable) prevents competing reactions with residual H₂O. The stoichiometry of the deuterium source is often used in large excess. acs.org

Isotopic Purity Analysis : High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-HRMS), is a primary tool for determining isotopic purity. nih.govresearchgate.net This method can distinguish between the different H/D isotopolog ions (e.g., the M, M+1, M+2 peaks) and their relative abundances allow for a precise calculation of the deuterium incorporation percentage. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable, as the disappearance of signals in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum provide direct evidence of deuteration at specific sites. researchgate.net

Interactive Table 2: Analytical Methods for Isotopic Purity Key techniques for assessing the success of deuteration are outlined below.

| Analytical Technique | Information Provided | Advantages | Reference |

|---|---|---|---|

| ESI-HRMS | Isotopic distribution (e.g., %D₀, %D₁, %D₂), overall isotopic purity. | High sensitivity, low sample consumption, rapid analysis. | nih.govresearchgate.net |

| ¹H NMR | Disappearance of proton signals at specific sites of deuteration. | Provides exact location of H-D exchange. | researchgate.net |

| ²H NMR (Deuterium NMR) | Appearance of deuterium signals at specific sites. | Direct detection of incorporated deuterium. | researchgate.net |

| ¹³C NMR | Changes in carbon signal splitting (C-D coupling) and isotopic shifts. | Confirms location and can help quantify incorporation. | researchgate.net |

Stereochemical Control in Chiral Deuterated Analogue Synthesis

The alkyl side chain, 3,6-dimethyl-3-heptyl, contains a stereocenter at the C3 position (the tertiary carbon attached to the phenol ring). Therefore, this compound is a chiral molecule and exists as a pair of enantiomers. For applications where stereochemistry is important, controlling the synthesis to produce a single enantiomer is necessary.

Strategies for stereochemical control include:

Chiral Precursors : The synthesis can start from an enantiomerically pure precursor. For example, a stereoselective synthesis of (R)- or (S)-3,6-dimethyl-3-heptanol could be performed, which would then be used in the Friedel-Crafts alkylation to set the absolute configuration of the final product.

Chiral Chromatography : If the synthesis results in a racemic mixture (an equal mix of both enantiomers), the individual enantiomers can be separated using chiral chromatography. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing them to be resolved. nih.gov

Asymmetric Catalysis : An asymmetric Friedel-Crafts alkylation could potentially be employed, using a chiral catalyst to favor the formation of one enantiomer over the other. mdpi.com

Deuteration itself can also be used to stabilize a chiral center if the hydrogen at that center is labile. nih.gov While the deuterium in the target molecule is on the aromatic ring and not the chiral center, the synthesis of chiral deuterated analogs is a significant field where isotopic replacement can prevent racemization. nih.gov For this compound, achieving enantiopurity relies on controlling the synthesis or purification of its non-deuterated or deuterated precursors. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 4 3,6 Dimethyl 3 Heptyl Phenol 3,5 D2

High-Resolution Mass Spectrometry for Isotopic Purity and Deuterium (B1214612) Position Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of deuterium-labeled compounds. nih.gov Its high accuracy and resolution allow for the clear differentiation of ions with very similar mass-to-charge ratios, which is essential for isotopolog analysis. researchgate.net

The isotopic purity of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is determined by analyzing the relative abundance of its hydrogen/deuterium (H/D) isotopolog ions using HRMS, often coupled with electrospray ionization (ESI). nih.gov This involves measuring the signals corresponding to the unlabeled compound (D0), the singly deuterated species (D1), and the target doubly deuterated compound (D2). nih.govresearchgate.net

The high mass accuracy of HRMS allows for the confident assignment of each peak in the isotopic cluster. The isotopic purity is then calculated based on the relative intensities of these peaks. This method is noted for its speed, high sensitivity, and minimal sample consumption. nih.govresearchgate.net For a sample with high isotopic enrichment, the D2 ion ([M+H]⁺ at m/z 223.20) would be the most abundant peak, with significantly lower abundances for the D0 ([M+H]⁺ at m/z 221.18) and D1 ([M+H]⁺ at m/z 222.19) ions.

Table 1: Representative HRMS Data for H/D Isotopolog Ions of this compound

| Isotopolog | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

| D0 (Unlabeled) | C₁₅H₂₄O | 220.1827 | 221.1905 |

| D1 | C₁₅H₂₃DO | 221.1890 | 222.1968 |

| D2 (Labeled) | C₁₅H₂₂D₂O | 222.1953 | 223.2031 |

Note: This table presents theoretical values. Actual measurements would yield relative abundances to determine isotopic purity.

While HRMS confirms the degree of deuteration, tandem mass spectrometry (MS/MS) is employed to elucidate the specific position of the deuterium labels. nih.gov In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of the D2 isotopolog) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. stackexchange.com

The fragmentation pattern of the deuterated compound is then compared to its unlabeled counterpart. cdnsciencepub.com The difference in bond energy between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds can influence fragmentation pathways. stackexchange.com For this compound, the deuterium atoms are on the aromatic ring. Fragmentation pathways that involve the loss of parts of the phenol (B47542) ring will produce fragment ions with a mass shift corresponding to the number of deuterium atoms retained. For instance, a characteristic fragmentation of phenols might involve cleavage of the alkyl side chain. If the charge is retained on the deuterated phenol ring, the resulting fragment's mass will confirm the location of the labels. Conversely, fragments resulting from the neutral loss of a deuterated aromatic portion would also be indicative of the label's position. This detailed analysis of fragmentation provides high confidence in confirming that deuteration has occurred at the intended 3- and 5-positions of the phenol ring. nih.gov

Table 2: Hypothetical MS/MS Fragmentation to Confirm Deuterium Position

| Precursor Ion (m/z) | Fragmentation Pathway | Expected Fragment Ion (m/z) | Structural Inference |

| 223.20 (D2) | Loss of C₄H₉ (butane) from heptyl chain | 166.12 | Deuterium labels remain on the aromatic ring. |

| 223.20 (D2) | Benzylic cleavage losing C₆H₁₃ | 138.08 | Confirms the C₉H₁₉ alkyl group structure and D-labels on the ring. |

| 221.19 (D0) | Loss of C₄H₉ (butane) from heptyl chain | 164.11 | Comparative fragment from the unlabeled compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for the unambiguous structural verification of organic molecules, providing detailed information about the chemical environment of specific nuclei.

Deuterium (²H) NMR spectroscopy allows for the direct observation of the deuterium nuclei within a molecule. For this compound, the ²H-NMR spectrum would be expected to show a signal in the aromatic region (typically ~7 ppm). The presence of this signal provides direct and unequivocal evidence of deuterium incorporation onto the aromatic ring. The absence of signals in the aliphatic region would further confirm that deuteration is specific to the intended positions and has not occurred on the alkyl side chain.

The substitution of a proton with a deuteron (B1233211) induces small but measurable changes in the chemical shifts of nearby ¹³C and ¹H nuclei, a phenomenon known as the Isotope Effect. nih.gov

In the ¹³C-NMR spectrum, the most significant effect is the 'one-bond' or 'alpha' isotope effect, where the carbon directly attached to the deuterium (C3 and C5) will exhibit a noticeable upfield shift (lower ppm value) compared to the corresponding carbon in the unlabeled compound. nih.gov Smaller, secondary isotope effects can also be observed on the adjacent carbons (C2, C4, and C6), further corroborating the positions of the labels. nih.gov

In the ¹H-NMR spectrum, the signals for the protons at positions 3 and 5 would be absent. The remaining aromatic proton at position 2 (or 6, depending on numbering) might show a slight shift due to the long-range isotope effect from the adjacent deuterium atoms. This provides complementary evidence for the specific deuteration pattern. nih.gov

Table 3: Predicted Isotope Effects on Aromatic ¹³C Chemical Shifts

| Carbon Position | Expected δ (ppm) in Unlabeled Compound | Expected δ (ppm) in D2-Labeled Compound | Predicted Isotope Shift (Δδ) |

| C3 / C5 | ~115 | < 115 | Significant Upfield |

| C4 | ~152 | ~152 | Minor to No Shift |

| C2 / C6 | ~128 | < 128 | Small Upfield |

| C1 | ~130 | < 130 | Small Upfield |

Note: This table illustrates the general principle of upfield shifts due to deuterium substitution. Actual chemical shift values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the bonding and conformation of a molecule by probing its vibrational modes. The substitution of hydrogen with deuterium significantly alters specific vibrational frequencies due to the increased mass of the deuteron.

For this compound, the most prominent change in the FTIR and Raman spectra compared to its non-deuterated isotopolog is the appearance of new absorption bands corresponding to C-D bonds and the disappearance of the corresponding C-H bands. researchgate.net Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. In the deuterated compound, these are replaced by C-D stretching vibrations, which are expected to appear at a lower frequency, generally around 2250 cm⁻¹. Similarly, the aromatic C-H out-of-plane bending vibrations (typically 900-675 cm⁻¹) would be replaced by C-D bending modes at lower wavenumbers. This clear shift in key vibrational bands serves as a robust confirmation of successful deuteration on the aromatic ring.

Table 4: Comparison of Key Vibrational Frequencies for Aromatic C-H vs. C-D Bonds

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

| Stretching | 3100 - 3000 | ~2300 - 2200 |

| Out-of-Plane Bending | 900 - 675 | ~700 - 500 |

Chromatographic Deuterium Effect (CDE) in Separation and Purification

The separation and purification of isotopologues, molecules that differ only in their isotopic composition, present a unique challenge in analytical chemistry. The Chromatographic Deuterium Effect (CDE) is a phenomenon observed during chromatographic separations where the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), leads to a discernible difference in retention times. In the context of reverse-phase high-performance liquid chromatography (RP-HPLC), this effect is primarily attributed to subtle changes in the physicochemical properties of the molecule upon deuteration. Specifically, for this compound, the two deuterium atoms on the phenolic ring alter its interaction with the stationary and mobile phases compared to its non-deuterated (protiated) analogue, 4-(3,6-Dimethyl-3-heptyl)phenol.

Mechanistic Basis of Deuterium Effect in Reverse-Phase Chromatography

In reverse-phase chromatography, the primary mechanism of retention is the hydrophobic interaction between the analyte and the non-polar stationary phase. The introduction of deuterium into a molecule can influence its retention behavior in several ways. The C-D bond is known to be slightly shorter and stronger than the C-H bond. This results in a smaller van der Waals radius and a lower polarizability for the C-D bond compared to the C-H bond. researchgate.net Consequently, the deuterated compound, this compound, is expected to have a slightly smaller molecular volume and reduced lipophilicity compared to its protiated counterpart. chromatographyonline.com

This reduction in lipophilicity leads to a weaker interaction with the hydrophobic stationary phase (e.g., C18). As a result, the deuterated isotopologue typically elutes earlier from the column than the non-deuterated one. cchmc.org This phenomenon is a key aspect of the CDE in reverse-phase chromatography. The magnitude of this effect is often proportional to the number of deuterium atoms substituted in the molecule. nih.gov While the primary interaction is hydrophobic, electronic interactions can also play a role, especially with stationary phases containing aromatic functionalities. nih.gov For instance, the substitution of hydrogen with deuterium can subtly alter the electron density of the aromatic ring in the phenol, which may influence π-π interactions with specific stationary phases.

Method Development for Enhanced Separation of Deuterated Isomers

The successful separation of this compound from its non-deuterated form relies on the strategic optimization of chromatographic parameters to exploit the subtle differences induced by the deuterium atoms. Key areas for method development include the selection of the stationary phase, mobile phase composition, and column temperature.

Stationary Phase Selection:

The choice of stationary phase is critical in amplifying the CDE. While standard C18 columns can achieve separation, specialized phases may offer enhanced selectivity.

Standard C18 Columns: These are the most common type of reverse-phase columns and rely primarily on hydrophobic interactions. Separation is achievable due to the difference in lipophilicity between the deuterated and non-deuterated compounds.

Phenyl-based Columns (e.g., Phenyl-Hexyl): These columns provide an alternative selectivity through π-π interactions between the aromatic ring of the stationary phase and the analyte. For phenolic compounds, these interactions can be particularly effective. The use of methanol (B129727) as the organic modifier in the mobile phase is often preferred with phenyl columns to enhance these π-π interactions. researchgate.net

Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. These columns have shown effectiveness in reducing the CDE in some applications by stabilizing the deuterated metabolites through electronic interactions. nih.gov

Mobile Phase Optimization:

The composition of the mobile phase significantly influences the retention and selectivity of the separation.

Organic Modifier: The choice between acetonitrile (B52724) and methanol as the organic modifier can have a pronounced effect on the separation. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. In the separation of aromatic hydrocarbons, methanol-water mobile phases have been shown to provide larger isotopic separation factors compared to acetonitrile-water. chromatographyonline.com

Mobile Phase pH: For ionizable compounds like phenols, the pH of the mobile phase is a crucial parameter. Controlling the pH with a suitable buffer can ensure the consistent ionization state of the phenolic hydroxyl group, leading to more reproducible retention times. An acidic mobile phase (e.g., using formic acid or a phosphate (B84403) buffer) will suppress the ionization of the phenol, increasing its hydrophobicity and retention.

Ternary Mobile Phases: The use of a three-component mobile phase, such as methanol-acetonitrile-water, can sometimes provide superior resolution by fine-tuning the selectivity. chromatographyonline.com

Temperature Control:

Column temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the strength of hydrophobic interactions. Lowering the temperature generally increases retention and can improve the resolution of closely eluting peaks, which can be beneficial for separating isotopologues.

Illustrative Separation Data:

The following tables present hypothetical, yet scientifically plausible, data for the separation of 4-(3,6-Dimethyl-3-heptyl)phenol (protiated) and this compound (deuterated) under different chromatographic conditions. These tables are designed to illustrate the principles discussed above.

Table 1: Effect of Stationary Phase on Retention Time and Resolution

| Stationary Phase | Analyte | Retention Time (min) | Resolution (Rs) |

| C18 | 4-(3,6-Dimethyl-3-heptyl)phenol | 15.2 | \multirow{2}{}{1.2} |

| This compound | 14.9 | ||

| Phenyl-Hexyl | 4-(3,6-Dimethyl-3-heptyl)phenol | 16.5 | \multirow{2}{}{1.8} |

| This compound | 16.1 | ||

| PFP | 4-(3,6-Dimethyl-3-heptyl)phenol | 14.8 | \multirow{2}{*}{1.5} |

| This compound | 14.5 | ||

| Conditions: Isocratic elution with 70:30 Methanol:Water at 1.0 mL/min, 25°C. |

Table 2: Effect of Mobile Phase Composition on Separation Factor (α)

| Organic Modifier | Composition (v/v) | Analyte | Retention Time (min) | Separation Factor (α) |

| Methanol | 70% in Water | 4-(3,6-Dimethyl-3-heptyl)phenol | 16.5 | \multirow{2}{}{1.025} |

| This compound | 16.1 | |||

| Acetonitrile | 60% in Water | 4-(3,6-Dimethyl-3-heptyl)phenol | 14.8 | \multirow{2}{}{1.018} |

| This compound | 14.5 | |||

| Conditions: Phenyl-Hexyl column at 1.0 mL/min, 25°C. |

By systematically optimizing these parameters, a robust and efficient RP-HPLC method can be developed for the baseline separation and subsequent purification of this compound from its non-deuterated isotopologue, leveraging the subtle yet significant Chromatographic Deuterium Effect.

Applications of 4 3,6 Dimethyl 3 Heptyl Phenol 3,5 D2 in Mechanistic Biochemical and Environmental Studies

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative measurements. It relies on the use of an isotopically labeled version of the analyte as an internal standard. 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is ideally suited for this purpose in the analysis of its corresponding nonylphenol isomer. sigmaaldrich.comsigmaaldrich.com

The quantification of nonylphenol (NP) isomers in complex environmental and biological matrices, such as wastewater, sewage sludge, and river sediment, is analytically challenging due to the presence of numerous interfering substances. nih.govnih.gov These matrices can cause unpredictable variations during sample preparation, extraction, and instrumental analysis, leading to analyte loss or signal suppression/enhancement in the mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the workflow, analysts can overcome these challenges. caymanchem.com As an internal standard, this deuterated compound exhibits nearly identical physicochemical properties to its non-deuterated counterpart (the analyte). sigmaaldrich.com Consequently, it experiences the same degree of loss or signal alteration during the analytical process. However, due to its higher mass (M+2), it is easily distinguished from the native analyte by a mass spectrometer. sigmaaldrich.com By measuring the final ratio of the analyte to the internal standard, the initial concentration of the analyte can be calculated with high accuracy, effectively correcting for any procedural inconsistencies. This approach has been fundamental in studies quantifying NP isomers in sewage and sludge from wastewater treatment plants. nih.gov

The development of robust and reliable analytical methods is crucial for the environmental monitoring of endocrine-disrupting compounds like nonylphenols. nih.govrivm.nl this compound plays a critical role in the validation of such methods, which often employ techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net

During method validation, this deuterated standard is used to assess key performance parameters, including accuracy, precision, and recovery. For instance, a recent study developed a comprehensive GC-FID-MS method to separate and detect ten different NP isomers in wastewater and sludge. nih.gov The use of isotopically labeled standards is central to validating the efficiency of the extraction and purification steps, such as solid-phase extraction (SPE). nih.govresearchgate.net The table below summarizes typical performance data from such a validation study, demonstrating the high recovery rates achievable with this methodology.

| Matrix | Parameter | Value Range for NP Isomers | Reference |

|---|---|---|---|

| Sewage | Recovery Rate (%) | 70.82 - 110.12 | nih.gov |

| Limit of Quantification (LOQ) (µg/L) | 0.09 - 0.31 | ||

| Sludge | Recovery Rate (%) | 72.82 - 114.12 | nih.gov |

| Limit of Quantification (LOQ) (µg/kg) | 0.15 - 0.47 |

Elucidation of Enzymatic Transformation Pathways and Kinetic Isotope Effects (KIE)

Deuterium-labeled compounds are indispensable for investigating the mechanisms of enzyme-catalyzed reactions. The substitution of a hydrogen atom with a heavier deuterium (B1214612) atom can alter the rate of a chemical reaction if the bond to that atom is broken or significantly altered in the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov

The biodegradation of phenolic compounds often involves enzymatic C-H activation, typically through hydroxylation of the aromatic ring. nih.govnih.gov For this compound, the deuterium atoms are located at positions 3 and 5 on the phenol (B47542) ring. If an enzymatic process, such as one mediated by a phenol hydroxylase, involves the direct activation or cleavage of these C-H bonds as a key step, substituting them with C-D bonds would likely slow the reaction. nih.govresearchgate.net Observing a significant KIE (kH/kD > 1) in a reaction with this deuterated substrate would provide strong evidence that activation of the aromatic ring at these specific positions is a crucial part of the metabolic mechanism.

A normal KIE (kH/kD > 1): This would suggest that the cleavage of the C-D bond on the aromatic ring is part of the slowest, rate-limiting step of the entire transformation process. mdpi.com

No KIE (kH/kD ≈ 1): This outcome would indicate that the C-D bond is not broken in the rate-limiting step. The slow step could be an initial binding event, a different chemical transformation (such as oxidation of the alkyl side-chain), or the release of the product from the enzyme. mdpi.com

An inverse KIE (kH/kD < 1): This less common effect can occur for several reasons, such as a change in the hybridization state of the carbon atom (e.g., from sp2 to sp3) in the transition state, leading to a stiffening of the C-D bond's vibrational modes. researchgate.netmdpi.com

By using this deuterated standard, researchers can dissect complex enzymatic reaction sequences and gain precise insights into the catalytic mechanism. nih.gov

Microbial Metabolism and Biodegradation Pathway Mapping

Understanding how microorganisms break down persistent environmental pollutants like nonylphenols is key to assessing their environmental fate and developing bioremediation strategies. nih.govnih.gov this compound serves as an excellent tracer for mapping these complex metabolic pathways. core.ac.uk

When a microbial culture, such as one containing Sphingomonas or Pseudomonas species known to degrade nonylphenols, is supplied with the deuterated compound, the deuterium label acts as a stable isotopic signature. core.ac.uknih.gov As the microorganisms metabolize the compound, the deuterium atoms are incorporated into the various intermediate and final breakdown products. nih.gov

Researchers can track these deuterated metabolites over time using mass spectrometry. By identifying the structures of these labeled products, they can piece together the entire degradation sequence. For example, studies on certain nonylphenol isomers using Sphingomonas xenophaga Bayram have revealed a novel pathway initiated by ipso-hydroxylation—an attack at the carbon atom of the ring that bears the alkyl group. nih.govresearchgate.net Subsequent rearrangement and cleavage release the alkyl side-chain. nih.govresearchgate.net Using a ring-deuterated standard like this compound would be instrumental in confirming whether the aromatic ring remains intact through these initial steps and in identifying its ultimate fate. This approach allows for the unambiguous mapping of biotransformation pathways, distinguishing the pollutant's metabolites from the microbe's natural cellular components. researchgate.netnih.gov

| Bacterial Genus/Species | Key Degradation Pathway/Finding | Reference |

|---|---|---|

| Sphingomonas xenophaga | Degrades α-branched NP isomers via ipso-hydroxylation and rearrangement. | core.ac.uknih.govresearchgate.net |

| Pseudomonas sp. | Demonstrated high capability for degrading NP in culture. | nih.goviaea.org |

| Acidovorax sp. | Degradation rate increased with higher NP concentrations. | nih.gov |

| Mixed Microbial Consortia | Biodegradation in activated sludge and river sediment involves multiple species and pathways. | nih.goviitk.ac.in |

Biotransformation of Alkylphenols by Specific Microbial Strains

The biotransformation of alkylphenols, a class of compounds to which 4-(3,6-Dimethyl-3-heptyl)phenol belongs, is a significant area of research due to their widespread presence as environmental contaminants. Specific microbial strains have demonstrated the ability to degrade these compounds, and isotopically labeled versions are invaluable for elucidating the metabolic pathways involved.

A key organism in the study of alkylphenol degradation is the bacterium Sphingomonas sp. strain TTNP3. Research on a closely related, non-deuterated, but radiolabeled isomer, [ring-U-14C]-4-(3',5'-dimethyl-3'-heptyl)-phenol, has provided significant insights into the biotransformation process. In cultures of Sphingomonas TTNP3, this isomer was shown to be degraded, with the aromatic ring serving as an energy and likely a carbon source for bacterial growth. nih.gov A notable portion of the radioactivity was found to be incorporated into the bacterial biomass, and ¹⁴CO₂ was evolved as a product of mineralization. nih.gov

Interestingly, during the degradation process, the corresponding alcohol, 3,5-dimethyl-3-heptanol, which constitutes the alkyl side-chain of the parent compound, was detected in the bacterial media. nih.gov This finding suggests a degradation pathway that involves the cleavage of the bond between the aromatic ring and the alkyl side chain. The use of an isotopically labeled compound like this compound in similar studies would allow for precise tracking of the phenol moiety using techniques like mass spectrometry, complementing the data obtained from radiolabeled analogues.

The degradation of nonylphenol isomers is known to be isomer-specific. Studies on biosolids composting have shown that isomers with a more branched structure at the alpha-carbon of the alkyl chain, such as those with an alpha-methyl-alpha-propyl structure, transform at a significantly slower rate than those with less branching. nih.gov This highlights the importance of using specific, well-defined isomers like this compound in research to obtain clear and unambiguous results.

Table 1: Biotransformation of a Nonylphenol Isomer by Sphingomonas TTNP3

| Parameter | Observation | Reference |

|---|---|---|

| Microbial Strain | Sphingomonas sp. strain TTNP3 | nih.gov |

| Substrate | [ring-U-14C]-4-(3',5'-dimethyl-3'-heptyl)-phenol | nih.gov |

| Primary Metabolite Detected | 3,5-dimethyl-3-heptanol | nih.gov |

| Evidence of Mineralization | Evolution of ¹⁴CO₂ | nih.gov |

| Fate of Aromatic Ring | Incorporated into bacterial biomass, used as energy and carbon source | nih.gov |

Tracking Carbon Flow in Cellular Metabolism via Stable Isotope Tracers

Stable isotope tracers, such as deuterated compounds, are powerful tools for tracking the flow of carbon and other elements through metabolic pathways. While direct studies using this compound for this purpose are not prominent in the available literature, the principles are well-established through research with other isotopically labeled compounds, including the aforementioned ¹⁴C-labeled nonylphenol isomer.

The study on Sphingomonas TTNP3 using [ring-U-14C]-4-(3',5'-dimethyl-3'-heptyl)-phenol serves as an excellent model for how carbon from an environmental contaminant can be assimilated by a microorganism. The detection of ¹⁴C in the biomass and as respired ¹⁴CO₂ definitively demonstrates that the carbon atoms from the aromatic ring of the nonylphenol isomer enter the central metabolism of the bacterium. nih.gov This provides direct evidence of the catabolic pathway and the integration of the xenobiotic carbon into the cellular machinery.

In a similar experimental setup, this compound could be used as a stable isotope tracer. Instead of tracking radioactivity, researchers would use mass spectrometry to follow the deuterium-labeled phenol ring. This approach would allow for the identification of metabolic intermediates that retain the deuterated phenyl group, offering a detailed map of the catabolic pathway. Furthermore, the use of deuterated standards is crucial for accurate quantification in metabolomic analyses due to matrix effects in complex samples. nih.govresearchgate.net

Table 2: Application of Isotopic Labeling in Metabolic Tracking

| Isotopic Label | Tracer Compound Example | Analytical Technique | Information Gained | Reference |

|---|---|---|---|---|

| ¹⁴C (Radioisotope) | [ring-U-14C]-4-(3',5'-dimethyl-3'-heptyl)-phenol | Scintillation Counting | Overall mineralization (CO₂ evolution), biomass incorporation | nih.gov |

| ²H (Stable Isotope) | This compound | Mass Spectrometry (MS), NMR | Identification of deuterated metabolites, pathway elucidation | nih.govresearchgate.net |

| ¹³C (Stable Isotope) | 4-(3,6-Dimethyl-3-heptyl)phenol-ring-¹³C₆ | Mass Spectrometry (MS), NMR | Identification of ¹³C-labeled metabolites, carbon flow analysis | sigmaaldrich.com |

Environmental Transformation Mechanisms of Phenolic Compounds

The environmental fate of phenolic compounds is largely determined by abiotic degradation processes, including photochemical reactions and oxidation by reactive oxygen species. The use of isotopically labeled compounds like this compound is instrumental in studying these transformation mechanisms, particularly for quantifying the parent compound and its degradation products.

Photochemical Oxidation and Transformation Products

The photochemical degradation of nonylphenol in aqueous solutions is influenced by factors such as pH and the presence of hydroxyl radical promoters. nih.gov Direct photolysis by UV irradiation can lead to the degradation of nonylphenol. The presence of the deuterium atoms on the aromatic ring of this compound would not be expected to significantly alter the primary photochemical reaction mechanisms, which are initiated by the absorption of UV light by the phenol chromophore.

However, the true value of using a deuterated standard lies in its application for quantitative analysis. In complex environmental matrices, numerous transformation products can be formed. By spiking a sample with a known amount of this compound as an internal standard, the degradation of the non-deuterated parent compound and the formation of its various photoproducts can be accurately quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This approach overcomes issues of matrix interference and variations in instrument response.

Hydroxyl Radical-Mediated Degradation Pathways

Hydroxyl radicals (•OH) are highly reactive species that play a key role in the oxidative degradation of organic pollutants in the environment. nih.gov Advanced oxidation processes (AOPs), such as the H₂O₂/UV system or the photo-Fenton process, are employed in water treatment to generate hydroxyl radicals for the efficient degradation of contaminants like nonylphenol. nih.gov

The reaction of hydroxyl radicals with phenolic compounds typically proceeds via two main pathways: hydrogen abstraction from the phenolic hydroxyl group or electrophilic addition to the aromatic ring. researchgate.net For a compound like 4-(3,6-Dimethyl-3-heptyl)phenol, •OH addition to the aromatic ring is a likely and significant degradation pathway. This addition can occur at the ortho and para positions relative to the hydroxyl group, leading to the formation of hydroxylated intermediates. These intermediates are often unstable and can undergo further oxidation, leading to ring-opening and eventual mineralization.

The use of this compound in studies of hydroxyl radical-mediated degradation offers a distinct advantage. The deuterium atoms at positions 3 and 5 are ortho to the hydroxyl group. The kinetic isotope effect associated with the abstraction of a deuterium atom versus a hydrogen atom can provide mechanistic insights into the degradation pathway. A slower reaction rate at the deuterated positions compared to the non-deuterated positions would indicate that C-H/C-D bond cleavage at these sites is a rate-determining step. Furthermore, as with photochemical studies, the deuterated compound is an ideal internal standard for quantifying the complex mixture of degradation products formed during these oxidative processes.

Table 3: Key Intermediates in Phenol Degradation Pathways

| Degradation Process | Reactant | Key Intermediates | Reference |

|---|---|---|---|

| Photochemical Oxidation | Nonylphenol | Hydroxylated nonylphenols, various cleavage products | nih.gov |

| Hydroxyl Radical-Mediated Degradation | Phenol | Catechol, Hydroquinone, Benzoquinone | researchgate.net |

Computational and Theoretical Investigations of 4 3,6 Dimethyl 3 Heptyl Phenol 3,5 D2

Quantum Chemical Calculations for Molecular Structure and Conformation

The compound 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 possesses considerable conformational flexibility due to its long, branched alkyl chain. Quantum chemical calculations, such as molecular mechanics and semi-empirical methods, are essential for exploring the potential energy surface of this molecule to identify its most stable conformations.

Molecular mechanics calculations can be used to perform conformational searches, systematically exploring the rotational freedom around the single bonds in the heptyl chain. nih.govresearchgate.net These methods use a classical force field to approximate the potential energy of a molecule as a function of its atomic coordinates. By identifying the low-energy conformations, researchers can understand how the bulky alkyl group orients itself relative to the deuterated phenol (B47542) ring. nih.gov

Quantum chemical methods, such as the semi-empirical AM1 method, can then be employed to refine the geometries and energies of these low-energy conformers. nih.gov These calculations provide a more accurate description of the electronic structure and can confirm the role of weak intramolecular interactions, such as C-H···π interactions, in stabilizing certain conformations. For flexible molecules, the crystallographically observed structure in the solid state may represent a local energy minimum, influenced by crystal packing forces, rather than the global minimum energy conformation found in the gas phase or in solution. nih.govresearchgate.net

Table 1: Key Structural Features of this compound

| Structural Component | Description | Significance |

|---|---|---|

| Phenolic Ring | Aromatic benzene (B151609) ring with a hydroxyl (-OH) group. | Core functional group, site of deuteration, and key to potential biological activity. nih.gov |

| Deuterium (B1214612) Substitution | Deuterium atoms replace hydrogen at positions 3 and 5 of the phenol ring. | Alters vibrational frequencies and NMR chemical shifts, serving as a label for mechanistic and spectroscopic studies. nih.gov |

| Alkyl Chain | A branched 3,6-dimethyl-3-heptyl group attached at position 4. | Contributes to the molecule's lipophilicity and introduces significant conformational flexibility. wikipedia.org |

| Chiral Centers | The alkyl chain contains chiral centers, leading to the possibility of multiple stereoisomers. | Different stereoisomers can have distinct biological activities and interactions. |

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Isotope Effects

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic properties of organic molecules. It offers a good balance between computational cost and accuracy, making it well-suited for a molecule of this size.

DFT calculations can accurately predict the vibrational (infrared and Raman) spectra of phenolic compounds. nih.govijaemr.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. For this compound, DFT would predict a noticeable shift in the frequencies of vibrational modes involving the C-D bonds compared to the C-H bonds in the non-deuterated isotopologue. Specifically, the C-D stretching and bending vibrations would occur at significantly lower frequencies due to the heavier mass of deuterium. These calculations are crucial for assigning peaks in experimental spectra. researchgate.net For example, the O-H stretching vibration in phenols is typically observed around 3650 cm⁻¹, while DFT calculations at the B3LYP level can predict this with reasonable accuracy. ijaemr.com

Similarly, DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts. idc-online.comnih.gov The chemical shift of a nucleus is determined by its local electronic environment. Theoretical predictions can help assign the complex ¹H and ¹³C NMR spectra of this molecule. The deuterium substitution at positions 3 and 5 would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum and cause small but measurable shifts in the ¹³C NMR signals of the adjacent carbons (C2, C4, C6) and the deuterated carbons themselves. nih.gov These are known as deuterium isotope effects on chemical shifts.

Table 2: Predicted Spectroscopic Effects of Deuteration in this compound

| Spectroscopic Technique | Predicted Effect of Deuteration (H vs. D) | Theoretical Basis |

|---|---|---|

| Vibrational Spectroscopy (IR/Raman) | Lower frequency for C-D stretching and bending modes compared to C-H modes. | The vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms. |

| ¹H NMR Spectroscopy | Absence of signals for the protons at positions 3 and 5. | Deuterium is not typically observed in standard ¹H NMR. |

| ¹³C NMR Spectroscopy | Small upfield shifts (to lower ppm) for the deuterated carbons (C3, C5) and adjacent carbons. | Isotope-induced changes in vibrational averaging of molecular geometry affect the electronic shielding of the nucleus. nih.govstemwomen.org |

| Mass Spectrometry | Increase in molecular weight by 2 mass units compared to the non-deuterated compound. sigmaaldrich.comsigmaaldrich.com | The mass of a deuterium atom is approximately twice that of a protium (B1232500) atom. |

Deuterium isotope effects on spectroscopic parameters arise from the mass difference between hydrogen (protium, ¹H) and deuterium (²H). Within the Born-Oppenheimer approximation, the electronic potential energy surface is independent of isotopic substitution. stemwomen.org However, the vibrational energy levels of the molecule, and specifically the zero-point vibrational energy (ZPVE), are mass-dependent.

A C-D bond has a lower ZPVE than a C-H bond. This leads to a slightly shorter average bond length for the C-D bond compared to the C-H bond. This small change in the vibrationally averaged molecular geometry is the primary source of isotope effects on NMR chemical shifts. fu-berlin.de The change in geometry alters the electronic distribution and, consequently, the magnetic shielding experienced by nearby nuclei. Typically, substitution with a heavier isotope like deuterium causes a shift to higher shielding (lower frequency), which is observed as a negative isotope shift. stemwomen.org

In vibrational spectroscopy, the effect is more direct. The frequency of a stretching or bending vibration is related to the force constant of the bond and the reduced mass of the atoms involved. Since deuterium is heavier than protium, the reduced mass of a C-D system is greater than that of a C-H system, resulting in a lower vibrational frequency for any mode involving the motion of that atom. libretexts.org

Molecular Dynamics Simulations for Solvent Interactions and Dynamical Behavior

Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent environment over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of solute-solvent interactions and the dynamic conformational changes of the solute. mdpi.com

For a molecule like this, MD simulations in various solvents (e.g., water, acetone, chloroform) can reveal:

Solvation Structure: How solvent molecules arrange around the phenolic hydroxyl group and the nonpolar alkyl chain. Protic solvents would form hydrogen bonds with the hydroxyl group, while nonpolar solvents would preferentially interact with the heptyl tail. rsc.org

Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the phenolic -OH group and solvent molecules can be analyzed. rsc.org

Conformational Dynamics: MD simulations can show how the flexible alkyl chain moves and folds in solution, providing insight into the relative populations of different conformers in a condensed phase, which may differ from the gas-phase predictions from quantum calculations.

Translational and Rotational Diffusion: The simulations can be used to calculate diffusion coefficients, which describe how the molecule moves through the solvent. These dynamics can be influenced by specific interactions between the solute and solvent. researchgate.net

These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological system.

Kinetic Isotope Effect Prediction in Reaction Rate Theory

The presence of deuterium at the 3 and 5 positions of the aromatic ring allows for the study of secondary kinetic isotope effects (SKIEs). A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes (kH/kD). wikipedia.org While a primary KIE is observed when the bond to the isotope is broken in the rate-determining step, a SKIE occurs when the isotopically substituted bond is not broken. wikipedia.orgprinceton.edu

In reactions involving the phenol ring, such as electrophilic aromatic substitution, the deuterons at positions 3 and 5 are not directly removed in the rate-determining step. However, their presence can still influence the reaction rate. According to reaction rate theory, the rate of a reaction depends on the free energy difference between the reactants and the transition state. Isotopic substitution affects the ZPVE of both the reactant and the transition state.

A SKIE can be predicted by calculating the vibrational frequencies for both the reactant (this compound) and the transition state of a given reaction using quantum chemical methods (like DFT). The difference in ZPVE between the deuterated and non-deuterated species in the reactant versus the transition state determines the magnitude and direction of the SKIE.

For electrophilic attack at a position ortho or para to the hydroxyl group, the reaction proceeds through a carbocation intermediate (the sigma complex). The hybridization of the carbon atoms at the 3 and 5 positions changes slightly upon formation of the transition state leading to this intermediate. This change in bonding and hybridization alters the vibrational frequencies of the C-D (or C-H) bonds. If the C-D bonds are "stiffer" in the transition state compared to the reactant, an inverse KIE (kH/kD < 1) would be predicted. If they are "looser," a normal KIE (kH/kD > 1) would be expected. princeton.edu However, for aromatic hydroxylation, KIEs are often low because the C-H/C-D bond is not broken during the rate-limiting step. nih.gov The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.